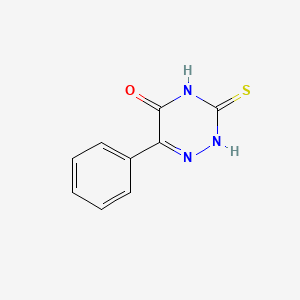
1,2,4-Triazin-5-ol, 3-mercapto-6-fenil-
Descripción general
Descripción
1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- (TMP) is a heterocyclic compound with a wide range of applications in the field of chemistry. It is used as a reagent in a variety of organic synthesis reactions, as a catalyst in the synthesis of various organic compounds, and as a precursor for the production of other heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and materials. TMP has been extensively studied and its structure and properties have been well-characterized.
Aplicaciones Científicas De Investigación
Propiedades Antitumorales
1,2,4-Triazin-5-ol, 3-mercapto-6-fenil- exhibe actividad antitumoral. Por ejemplo:
- Hexametilmelamina (HMM) (1) y 2-amino-4-morfolino-s-triazina (2) son agentes antitumorales utilizados clínicamente para tratar cánceres de pulmón, mama y ovario {svg_1}.
- Hidroximetilpentametilmelamina (HMPMM) (3) es un metabolito hidroxilado de HMM y contribuye a sus efectos antitumorales {svg_2}.
- 1,3,5-Triazinas de estructura general 4 muestran actividad inhibitoria de la aromatasa {svg_3}.
- Estructura general 5 muestra actividad antitumoral en líneas celulares de cáncer humano y leucemia murina {svg_4}.
Inhibición de la Aromatasa
Los derivados de 1,2,4-Triazin-5-ol, 3-mercapto-6-fenil- exhiben actividad inhibitoria de la aromatasa {svg_5}. Esta propiedad es relevante en el contexto de enfermedades hormonales y tratamiento del cáncer.
Potencial Farmacéutico Mediado por Sideróforos
El compuesto 1,3,5-triazina 6 tiene un uso potencial como sideróforo, el cual juega un papel en el aislamiento de hierro microbiano {svg_6}. Esta aplicación podría explorarse más a fondo para el desarrollo de fármacos.
Antagonismo del Receptor del Factor Liberador de Corticotropina 1 (CRF1)
Los derivados de 1,2,4-Triazin-5-ol, 3-mercapto-6-fenil-, como estructura general 7, exhiben una potente actividad antagonista del receptor CRF1 {svg_7}. Este hallazgo tiene implicaciones para los trastornos relacionados con el estrés y la gestión de la ansiedad.
Antagonismo de la Leucotrieno C4 (LTC4)
Los compuestos de tipo 8 derivados de 1,2,4-triazinas muestran una potente actividad contra LTC4, lo que protege contra lesiones gástricas inducidas por HCl.etanol {svg_8}. Esto sugiere posibles aplicaciones gastroprotectoras.
Inhibición de Parásitos Protozoarios
Entre varias poliaminas sustituidas con 1,3,5-triazina probadas, el sustrato 10 demuestra una buena actividad in vitro contra el parásito protozoario Trypanosoma brucei, el organismo causante de la Tripanosomiasis Africana Humana {svg_9}.
Direcciones Futuras
The future directions for “1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-” could involve further exploration of its potential applications in medicine, given the reported biological activities of related compounds . More research could also be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.
Mecanismo De Acción
Target of Action
Similar compounds, such as 4-amino-3-mercapto-1,2,4-triazine-5-ones, have been studied extensively . These compounds have shown a variety of biological applications, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that the compound can form bonds with certain metals, such as copper . This suggests that it might interact with its targets by forming bonds, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to exhibit a variety of biological applications, suggesting that they may affect multiple pathways .
Pharmacokinetics
A related compound, 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one, is known to be hydrophobic and have low polarity . These properties could impact the compound’s bioavailability.
Result of Action
Similar compounds have shown a variety of biological activities, including antimicrobial activity and potential anticancer properties .
Action Environment
The action of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can be influenced by environmental factors. For instance, it’s known that the compound should be handled in a well-ventilated place and kept in a dark place . These factors could potentially influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as thiol-dependent enzymes, where the mercapto group can form covalent bonds with the thiol groups of cysteine residues in proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can form hydrogen bonds with various proteins, influencing their structure and function.
Cellular Effects
1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- has been shown to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This, in turn, can affect downstream signaling pathways and cellular responses. Additionally, 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and other processes.
Molecular Mechanism
The molecular mechanism of action of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins through covalent and non-covalent interactions. For example, the mercapto group can form covalent bonds with the thiol groups of cysteine residues in enzymes, leading to enzyme inhibition or activation . Additionally, 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions can result in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light or heat . The degradation products can have different biochemical properties and effects on cellular function. Long-term studies have shown that prolonged exposure to 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- can lead to changes in cellular metabolism and function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression . At high doses, it can be toxic and cause adverse effects, including oxidative stress, cell death, and organ damage. Threshold effects have been observed, where the compound exhibits different effects at different concentration levels. It is important to carefully control the dosage to avoid toxic effects and achieve the desired biochemical outcomes.
Metabolic Pathways
1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- is involved in various metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450 enzymes, leading to the formation of metabolites with different biochemical properties . These metabolites can further interact with other biomolecules and influence metabolic flux and metabolite levels. The interactions with cofactors and other enzymes can also modulate the activity of metabolic pathways and affect cellular metabolism.
Transport and Distribution
The transport and distribution of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as ABC transporters . Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- within tissues can also be affected by its interactions with extracellular matrix components and other cellular structures.
Subcellular Localization
The subcellular localization of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can interact with DNA and RNA, influencing gene expression and protein synthesis. The subcellular localization can also affect the activity and function of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-, as it can interact with different biomolecules in different cellular compartments.
Propiedades
IUPAC Name |
6-phenyl-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS/c13-8-7(11-12-9(14)10-8)6-4-2-1-3-5-6/h1-5H,(H2,10,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQGGKJKDGJEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936387 | |
| Record name | 6-Phenyl-3-sulfanyl-1,2,4-triazin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
447-00-7, 16075-92-6 | |
| Record name | 3,4-Dihydro-6-phenyl-3-thioxo-1,2,4-triazin-5(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=447-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | as-Triazin-5-ol, 3-mercapto-6-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phenyl-3-sulfanyl-1,2,4-triazin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




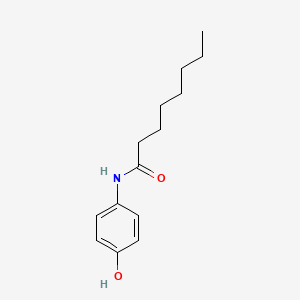
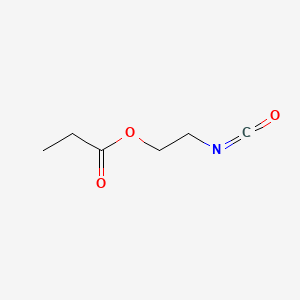
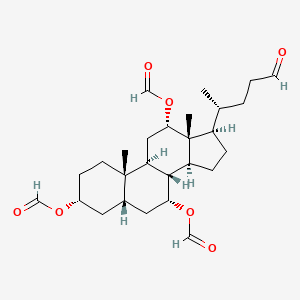

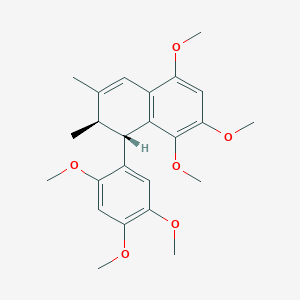

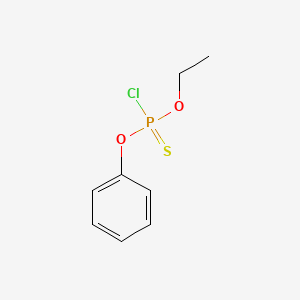


![6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B1210912.png)

![methyl 2-[(1S,5S,7S,8S,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate](/img/structure/B1210914.png)
![(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1210917.png)